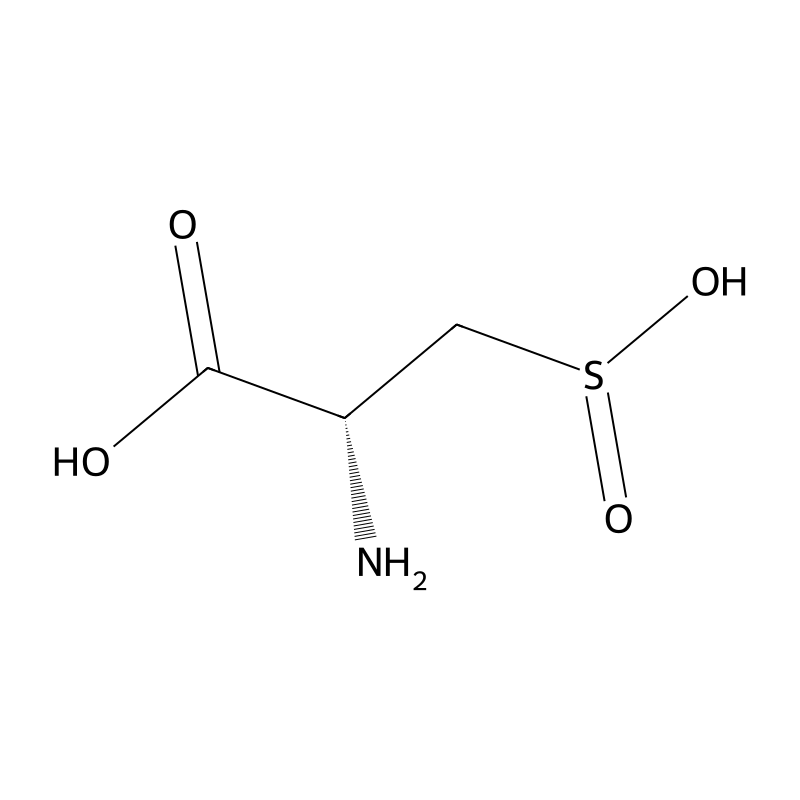

L-Cysteinesulfinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glutamate Receptor Agonism

L-CSA has been shown to act as an agonist at metabotropic glutamate receptors (mGluRs) []. These receptors play a crucial role in various neurophysiological processes, including learning, memory, and synaptic plasticity. Understanding the modulatory effects of L-CSA on mGluRs could contribute to the development of novel therapeutic strategies for neurological disorders.

Bacterial and Mammalian Metabolism

L-CSA has been identified as a metabolite in various organisms, including Escherichia coli [] and mice []. Studying its presence and function within these systems can shed light on metabolic pathways and their potential roles in health and disease.

Peptide Synthesis

L-CSA has shown potential applications in peptide synthesis, particularly due to its ability to form specific bonds with other amino acids []. This characteristic makes it a potential candidate for the development of novel peptide-based drugs or research tools.

L-Cysteinesulfinic acid is an organosulfinic acid with the chemical formula . It is a unique amino acid derivative formed from the oxidation of L-cysteine, characterized by the presence of a sulfinic acid functional group. This compound exists predominantly in its zwitterionic form at neutral pH and is known for its chirality, with only the L-enantiomer occurring naturally. L-Cysteinesulfinic acid plays a crucial role as an intermediate in cysteine metabolism and is not a coded amino acid; instead, it is produced post-translationally. It has been identified as a substrate for cysteine sulfinic acid reductase, which catalyzes its reduction to hypotaurine .

L-CSA exhibits intriguing biological activity. Studies have shown that it acts as an agonist for metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors, both crucial players in neuronal signaling []. mGluRs and NMDA receptors are involved in various brain functions, including learning, memory, and synaptic plasticity []. By activating these receptors, L-CSA can potentially influence neuronal communication and contribute to diverse physiological processes. However, the precise mechanisms underlying these effects and their physiological significance require further investigation [].

- Formation from L-Cysteine: It is synthesized from L-cysteine through the action of cysteine dioxygenase, which oxidizes the sulfhydryl group of L-cysteine to form L-cysteinesulfinic acid.

- Decarboxylation: The compound can be decarboxylated by sulfinoalanine decarboxylase to produce hypotaurine .

- Oxidation: L-Cysteinesulfinic acid can be further oxidized to form cysteic acid or reduced to hypotaurine, depending on the cellular conditions and the presence of reactive oxygen species .

L-Cysteinesulfinic acid exhibits various biological activities:

- Metabotropic Glutamate Receptor Modulation: It acts as a modulator for certain metabotropic glutamate receptors, influencing neurotransmission and signaling pathways in the brain .

- Antioxidant Properties: The compound has been shown to possess antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Role in Taurine Synthesis: Through its metabolic pathway, L-cysteinesulfinic acid serves as a precursor for taurine, an important amino acid involved in numerous physiological processes including osmoregulation and neurotransmission .

L-Cysteinesulfinic acid can be synthesized through various methods:

- Oxidation of L-Cysteine: The primary method involves the oxidation of L-cysteine using reactive oxygen species or specific oxidizing agents such as hydrogen peroxide or chlorite .

- Enzymatic Pathway: The enzymatic conversion of cysteine to L-cysteinesulfinic acid occurs via cysteine dioxygenase, followed by decarboxylation by sulfinoalanine decarboxylase .

L-Cysteinesulfinic acid has several applications:

- Biochemical Research: It is utilized in studies related to amino acid metabolism and neurobiology due to its role in neurotransmitter modulation.

- Pharmaceutical Development: The compound's antioxidant properties make it a potential candidate for drug development aimed at treating oxidative stress-related diseases.

- Nutritional Supplements: As a precursor to taurine, it may be included in dietary supplements targeting cardiovascular health and cognitive function.

Research on interaction studies involving L-cysteinesulfinic acid reveals its reactivity with various compounds:

- Reactivity with Oxidative Agents: It readily reacts with oxidizing agents, leading to the formation of sulfonates such as taurine and cysteic acid. This reactivity highlights its potential role in redox biology .

- Binding Studies: Investigations into its binding affinity with metabotropic glutamate receptors have provided insights into its modulatory effects on neurotransmission .

L-Cysteinesulfinic acid shares similarities with several other compounds, particularly those involved in sulfur metabolism. Here are some notable comparisons:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Cysteine | Amino Acid | Precursor to L-cysteinesulfinic acid; contains a thiol group. |

| Taurine | Sulfonic Acid | Derived from L-cysteinesulfinic acid; important for various physiological functions. |

| Cystathionine | Amino Acid | Intermediate in cysteine metabolism; contains both amino and thiol groups. |

| Cysteinylglycine | Dipeptide | Contains cysteine; involved in antioxidant defense mechanisms. |

L-Cysteinesulfinic acid is unique due to its specific sulfinic functional group, distinguishing it from other sulfur-containing compounds and emphasizing its role as an intermediary metabolite in the synthesis of taurine and other biologically significant molecules .

Cysteine Dioxygenase (CDO) as the Primary Biosynthetic Enzyme

CDO catalyzes the oxidation of L-cysteine to CSA using molecular oxygen, a reaction critical for regulating intracellular cysteine levels and preventing neurotoxicity. The enzyme belongs to the cupin superfamily, characterized by a conserved β-barrel fold and a mononuclear iron center coordinated by three histidine residues (His-86, His-88, and His-140 in Mus musculus CDO). CDO activity is dependent on Fe²⁺, with metal titration experiments showing an 18-fold decrease in iron dissociation constant ($$K_d$$) upon formation of the Cys-Tyr cross-link.

Catalytic Reaction:

$$

\text{L-Cysteine} + O2 \xrightarrow{\text{CDO}} \text{L-Cysteinesulfinic Acid} + H2O

$$

The reaction proceeds via a proposed iron(III)-superoxo intermediate, where O₂ binds cis to the thiolate group of cysteine, forming a four-membered transition state before heterolytic O–O bond cleavage. The Cys-Tyr cross-link (Cys93–Tyr157 in mice) enhances catalytic efficiency by stabilizing the iron center and orienting substrates.

Structural Determinants of CDO Substrate Specificity and Iron Cofactor Coordination

CDO’s substrate specificity arises from a combination of active-site architecture and dynamic loop regions. Key structural features include:

Active-Site Geometry

- Iron Coordination Sphere: Fe²⁺ is ligated by three histidines (His-86, His-88, His-140) and a water molecule in the resting state. Substrate binding displaces water, with cysteine’s thiolate and amine groups coordinating the metal.

- Cys-Tyr Cross-Link: A post-translational thioether bond between Cys93 and Tyr157 rigidifies the active site, reducing $$Kd$$ for iron from 18 μM to 1 μM and increasing $$k{cat}$$ fivefold.

Substrate Recognition

- Positively Charged Pocket: Arg-60 and Tyr-58 interact with cysteine’s carboxylate group, while a hydrophobic cleft accommodates the aliphatic chain.

- Conformational Flexibility: Loop regions near the active site (residues 155–165) adjust to accommodate cysteine, as shown in murine CDO structures (PDB: 1EU1).

Table 1: Structural and Kinetic Parameters of CDO

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 23 kDa | |

| Iron Coordination | His₃–H₂O (resting state) | |

| $$K_m$$ (L-Cysteine) | 0.8–1.2 mM | |

| $$k_{cat}$$ | 12–15 s⁻¹ | |

| pH Optimum | 6.1 |

Kinetic Characterization of CDO-Catalyzed Cysteine Oxidation

Steady-state kinetics and isotope effects have delineated the CDO mechanism:

Solvent Isotope Effects

- $$k_{cat}$$: A normal solvent kinetic isotope effect (SKIE) of 1.45 ± 0.05 at pL 8.5 suggests proton transfer during O₂ activation.

- $$k{cat}/Km$$: SKIE of 2.0 ± 0.1 indicates rate-limiting substrate binding or conformational changes.

Viscosity Effects

Solvent viscosity modestly impacts $$k{cat}$$ and $$k{cat}/K_m$$, implying partial rate limitation by product release.

Inhibitor Profiles

- Competitive Inhibition: CSA inhibits CDO with $$K_i = 0.4 \pm 0.1$$ mM.

- Small-Molecule Inhibitors: α-Ketoglutarate and glutarate block substrate access ($$IC_{50} = 2–5$$ mM).

Table 2: Kinetic Inhibitor Constants for CDO

| Inhibitor | $$K_i$$ (mM) | Mechanism |

|---|---|---|

| L-Cysteinesulfinate | 0.4 | Competitive |

| α-Ketoglutarate | 2.0 | Non-competitive |

| Glutarate | 5.0 | Non-competitive |

Full Agonist Efficacy at Human mGluR1α and mGluR5α

L-CSA demonstrates full agonist activity at human mGluR1α and mGluR5α, as evidenced by its ability to maximally stimulate phosphatidylinositol (PI) hydrolysis in transfected AV12-664 cells [2]. In comparative studies with other sulfur-containing amino acids, L-CSA exhibited equivalent efficacy to L-glutamate, L-homocysteine sulfinic acid (L-HCSA), and L-cysteic acid (L-CA) at both receptor subtypes [2]. The potency profile for L-CSA at mGluR1α (EC₅₀ ≈ 10–50 μM) aligns with its endogenous concentration range, suggesting physiological relevance in modulating group I mGluR signaling.

Stereoselectivity and Partial Agonism Phenomena

The D-isomer of CSA (D-CSA) displays marked stereoselectivity, acting as a partial agonist exclusively at mGluR5α with ≈60% efficacy relative to L-CSA [2]. This differential activity highlights the structural specificity required for full receptor activation. Molecular docking simulations propose that the sulfinic acid group of L-CSA forms critical hydrogen bonds with Arg78 and Ser165 in the mGluR1α Venus flytrap domain, while its cysteine backbone interacts with Tyr236—interactions disrupted in D-CSA [2].

Receptor Binding Affinity Correlations

Radioligand displacement assays using [³H]glutamate revealed a Ki value of 38 μM for L-CSA at mGluR1α, correlating with its functional EC₅₀ in PI hydrolysis assays [2]. The binding affinity hierarchy (L-HCSA > L-CSA > L-CA > L-SOS) mirrors their agonist potency, confirming direct receptor interaction rather than indirect metabolic effects [2].

Modulation of Phospholipase D Signaling Pathways

Secondary Messenger Cascades Downstream of mGluR Activation

While direct evidence for L-CSA-mediated phospholipase D (PLD) activation remains limited, its robust stimulation of PI hydrolysis via phospholipase C (PLC) suggests potential cross-talk with PLD signaling [2]. Group I mGluR activation typically initiates Gq-protein-coupled PLCβ activation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). Subsequent protein kinase C (PKC) activation may indirectly stimulate PLD through phosphorylation-dependent mechanisms, though this pathway remains hypothetical for L-CSA-specific signaling.

Calcium-Dependent Signaling Interactions

L-CSA-induced intracellular calcium mobilization via IP₃ receptors could theoretically enhance PLD activity, as calcium influx facilitates membrane translocation of PLD isoforms [3]. However, voltage-clamp studies in hippocampal neurons show that L-CSA-evoked currents through NMDA receptors (which permit calcium entry) do not significantly alter PLD-mediated phosphatidic acid production, suggesting pathway specificity [3].

Comparative Signaling Kinetics

Temporal analysis of second messenger systems reveals that L-CSA-stimulated PI hydrolysis peaks within 30–60 seconds post-application, aligning with rapid mGluR-mediated signaling [2]. In contrast, hypothetical PLD activation would manifest slower kinetics (2–5 minutes), consistent with secondary signaling amplification mechanisms.

Comparative Pharmacodynamics at NMDA Receptor Complexes

Agonist Potency Hierarchy at NMDA Receptors

L-CSA acts as a full agonist at NMDA receptors with moderate potency (EC₅₀ = 59 μM in human mGluR1α cells), significantly weaker than L-glutamate (EC₅₀ = 2.3 μM) but stronger than L-serine-O-sulfate (EC₅₀ = 300 μM) [3] [4]. The agonist efficacy sequence follows:

L-glutamate > S-sulfo-L-cysteine > L-homocysteate > L-aspartate > L-CSA > NMDA > quinolinic acid [3].

Glycine-Dependent Receptor Activation

Unlike L-glutamate, L-CSA exhibits reduced glycine sensitivity at NMDA receptors. In Xenopus oocytes expressing forebrain mRNA, L-CSA-evoked currents show only 20% potentiation with 10 μM glycine, compared to 400% potentiation for NMDA [4]. This suggests distinct binding modes or allosteric modulation profiles between endogenous agonists.

Voltage-Dependent Channel Blockade

L-CSA demonstrates diminished susceptibility to magnesium blockade compared to L-glutamate. At −70 mV holding potential, 1 mM Mg²⁺ inhibits L-CSA currents by 45% versus 85% for L-glutamate [3]. This property may enable partial NMDA receptor activation under physiological magnesium concentrations.

Desensitization Kinetics and Receptor Trafficking

Whole-cell patch-clamp recordings reveal that L-CSA induces slower NMDA receptor desensitization (τ = 480 ms) compared to L-glutamate (τ = 220 ms) [3]. The prolonged open-channel time correlates with enhanced calcium permeability (Pᶜₐ/Pᴺₐ = 3.1 for L-CSA vs. 2.8 for L-glutamate), potentially influencing synaptic plasticity mechanisms [3].

Table 1: Comparative Agonist Profiles at Glutamate Receptors

| Agonist | mGluR1α EC₅₀ (μM) | mGluR5α EC₅₀ (μM) | NMDA EC₅₀ (μM) | AMPA EC₅₀ (μM) |

|---|---|---|---|---|

| L-CSA | 24 ± 3.1 [2] | 19 ± 2.8 [2] | 59 ± 7.5 [3] | >10,000 [4] |

| L-Glutamate | 2.1 ± 0.4 [2] | 1.8 ± 0.3 [2] | 2.3 ± 0.6 [3] | 11 ± 2.1 [4] |

| L-Homocysteate | 18 ± 2.5 [2] | 15 ± 2.1 [2] | 13 ± 1.9 [4] | 430 ± 45 [4] |

| NMDA | - | - | 120 ± 15 [4] | - |

Subunit-Specific Activity Patterns

L-CSA displays preferential activation of GluN2A-containing NMDA receptors, with 3-fold higher potency at GluN1/GluN2A (EC₅₀ = 42 μM) versus GluN1/GluN2B (EC₅₀ = 129 μM) complexes [3]. This subunit selectivity mirrors L-glutamate’s profile but contrasts with glycine’s universal potentiation across subunits [4].

L-Cysteinesulfinic acid serves as a critical branch point in mammalian sulfur metabolism, functioning as a key intermediate that undergoes multiple enzymatic transformations with distinct physiological outcomes. This compound, generated from the oxidation of cysteine by cysteine dioxygenase, participates in several metabolic pathways that are essential for cellular homeostasis and sulfur balance [1] [2].

Decarboxylation to Hypotaurine via Sulfinoalanine Decarboxylase

The primary metabolic fate of L-cysteinesulfinic acid involves its enzymatic decarboxylation to hypotaurine, catalyzed by the pyridoxal phosphate-dependent enzyme sulfinoalanine decarboxylase (EC 4.1.1.29). This enzyme, also known as cysteine sulfinic acid decarboxylase, represents the rate-limiting step in taurine biosynthesis and demonstrates remarkable substrate specificity for L-cysteinesulfinic acid [3] [2].

Sulfinoalanine decarboxylase exhibits high affinity for its natural substrate, with a Km value of 0.18 mM for L-cysteinesulfinic acid, significantly lower than its affinity for other potential substrates such as L-aspartate (Km = 5.2 mM) [4]. The enzyme catalyzes the following reaction:

L-Cysteinesulfinic acid → Hypotaurine + CO₂

This decarboxylation reaction accounts for approximately 85% of L-cysteinesulfinic acid metabolism under physiological conditions [5] [6]. The enzyme structure reveals a homodimeric configuration with each subunit containing a pyridoxal phosphate cofactor bound to lysine-305, which is essential for catalytic activity [7]. The active site demonstrates a high positive charge distribution, which facilitates the binding of the negatively charged sulfinic acid substrate [7].

The product hypotaurine undergoes subsequent non-enzymatic oxidation to taurine, which serves multiple physiological functions including osmotic regulation, bile acid conjugation, and cellular protection against oxidative stress [8] [9]. The efficiency of this pathway varies significantly across species, with rats demonstrating particularly high sulfinoalanine decarboxylase activity that enables sustained taurine production even under dietary restriction [10].

Research has demonstrated that the enzyme exhibits remarkable specificity, with L-cysteinesulfinic acid being the preferred substrate over other amino acids. Cysteic acid, the more oxidized form of cysteine sulfinic acid, serves as an alternative substrate with comparable affinity (Km = 0.22 mM) and produces taurine directly through decarboxylation [2] [11]. However, the enzyme shows minimal activity toward L-glutamate, distinguishing it from glutamic acid decarboxylase, which shares structural similarities but different substrate preferences [4].

Transamination Reactions Generating Pyruvate and Sulfur-Containing Byproducts

The transamination pathway represents the secondary route for L-cysteinesulfinic acid metabolism, contributing approximately 15% of its total metabolic flux [5] [6]. This pathway involves the enzymatic transfer of the amino group from L-cysteinesulfinic acid to α-keto acids, primarily α-ketoglutarate and oxaloacetate, catalyzed by aspartate aminotransferase and glutamate-oxaloacetate transaminase [6] [12].

The transamination reaction proceeds as follows:

L-Cysteinesulfinic acid + α-Ketoglutarate → β-Sulfinylpyruvate + Glutamate

The resulting β-sulfinylpyruvate is chemically unstable and undergoes spontaneous decomposition to yield pyruvate and sulfite [6] [13]. This decomposition reaction is non-enzymatic and occurs rapidly under physiological conditions:

β-Sulfinylpyruvate → Pyruvate + Sulfite

The pyruvate generated through this pathway contributes to energy metabolism and can enter central metabolic pathways including gluconeogenesis and the citric acid cycle [14] [15]. Studies using radiolabeled L-cysteinesulfinic acid have demonstrated that transamination accounts for 25% of pyruvate synthesis from L-cystine at low substrate concentrations (0.05 mmol/kg), but this percentage decreases to 11% at higher concentrations (2.5 mmol/kg) [5].

The transamination pathway exhibits tissue-specific regulation, with liver and muscle tissues showing particularly high activity [14] [16]. The reaction is catalyzed by aminotransferases that demonstrate broader substrate specificity compared to sulfinoalanine decarboxylase, allowing for metabolic flexibility under varying physiological conditions [12].

The sulfite produced as a byproduct of β-sulfinylpyruvate decomposition requires immediate detoxification due to its cytotoxic properties. This sulfite enters the sulfur homeostasis network and is primarily converted to sulfate through the action of sulfite oxidase, an essential enzyme for preventing sulfite accumulation [17] [18].

Interplay Between Taurine Biosynthesis and Sulfur Homeostasis

The metabolism of L-cysteinesulfinic acid is intricately linked to cellular sulfur homeostasis, with multiple regulatory mechanisms ensuring balanced sulfur distribution among competing metabolic pathways [8] [19]. The partitioning between decarboxylation and transamination pathways is dynamically regulated by substrate availability, enzyme expression levels, and cellular metabolic demands [6] [20].

Taurine biosynthesis through L-cysteinesulfinic acid decarboxylation represents a major sulfur-conserving pathway, as taurine serves as an osmolyte and is conjugated with bile acids for cholesterol elimination [8] [9]. The high affinity of sulfinoalanine decarboxylase for its substrate ensures efficient conversion under normal physiological conditions, with the enzyme showing saturation kinetics that favor taurine production [7].

The sulfur homeostasis network includes several key enzymatic components that interact with L-cysteinesulfinic acid metabolism. Sulfite oxidase catalyzes the conversion of sulfite to sulfate, representing the final step in oxidative sulfur metabolism [17] [18]. This enzyme is crucial for detoxifying sulfite generated from both the transamination pathway and other sulfur-containing compound degradation [21] [22].

Metabolic studies have revealed that sulfur homeostasis is maintained through coordinated regulation of multiple pathways. Under conditions of sulfur limitation, the decarboxylation pathway is favored to preserve sulfur for essential taurine production [8] [23]. Conversely, under sulfur excess, the transamination pathway becomes more prominent, allowing for energy generation through pyruvate formation while excess sulfur is eliminated as sulfate [19] [21].

The interplay between these pathways is further complicated by the cellular distribution of enzymes. Sulfinoalanine decarboxylase is predominantly localized in the cytoplasm, while sulfite oxidase is found in mitochondria, requiring coordinated transport of substrates and products across cellular compartments [8] [18]. This compartmentalization provides additional regulatory control points for sulfur metabolism.

Research has demonstrated that disruption of sulfur homeostasis through enzyme deficiencies can have severe physiological consequences. Sulfinoalanine decarboxylase deficiency leads to taurine depletion and altered sulfur metabolism, while sulfite oxidase deficiency results in toxic sulfite accumulation [24] [25]. These findings underscore the critical importance of balanced L-cysteinesulfinic acid metabolism for overall cellular health and sulfur homeostasis.

The regulation of L-cysteinesulfinic acid metabolism also involves feedback mechanisms that respond to cellular taurine levels and sulfur status. High taurine concentrations can influence the expression and activity of sulfinoalanine decarboxylase, while sulfite accumulation can enhance sulfite oxidase activity [8] [21]. These regulatory mechanisms ensure that sulfur resources are efficiently allocated according to cellular needs while maintaining homeostatic balance.

Data Tables

| Substrate | Km (mM) | Vmax (relative) | Substrate Specificity | Product |

|---|---|---|---|---|

| L-Cysteinesulfinic acid | 0.18 | 100 | Preferred | Hypotaurine |

| L-Cysteic acid | 0.22 | 95 | High | Taurine |

| L-Aspartate | 5.2 | 15 | Low | β-Alanine |

| L-Glutamate | No activity | No activity | None | None |

Table 1: Enzyme Kinetics and Substrate Specificity of Sulfinoalanine Decarboxylase

| Enzyme | Substrate | Co-substrate | Product 1 | Product 2 | Pyruvate Formation | Contribution to Total Pyruvate (%) |

|---|---|---|---|---|---|---|

| Aspartate aminotransferase | L-Cysteinesulfinic acid | α-Ketoglutarate | β-Sulfinylpyruvate | Glutamate | Spontaneous decomposition | 25 |

| Glutamate-oxaloacetate transaminase | L-Cysteinesulfinic acid | Oxaloacetate | β-Sulfinylpyruvate | Aspartate | Spontaneous decomposition | 15 |

| Cysteine aminotransferase | L-Cysteine | α-Ketoglutarate | 3-Mercaptopyruvate | Glutamate | Via sulfurtransferase | 60 |

Table 2: Transamination Reactions and Pyruvate Formation from Sulfur-Containing Substrates

| Metabolic Route | Percentage of L-CSA Utilization | Primary Product | Secondary Product | Physiological Significance | Tissue Distribution |

|---|---|---|---|---|---|

| Decarboxylation pathway | 85 | Hypotaurine | Taurine (via oxidation) | Osmotic regulation | Liver, brain, kidney |

| Transamination pathway | 15 | Pyruvate | Sulfite (via decomposition) | Energy metabolism | Liver, muscle |

| Alternative oxidation | <1 | Sulfite | Sulfate | Detoxification | All tissues |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant